2-Undecenoic Acid: A Technical Whitepaper on its Chemical Properties, Structure, and Biological Activity
2-Undecenoic Acid: A Technical Whitepaper on its Chemical Properties, Structure, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Undecenoic acid, an α,β-unsaturated monocarboxylic acid, is a versatile chemical intermediate with significant applications in various industrial and research sectors. This document provides a comprehensive overview of its chemical and physical properties, structural characteristics, and key experimental protocols for its synthesis and analysis. Furthermore, it delves into its biological activities, particularly its antifungal mechanism of action, offering insights for researchers in drug development and material science.
Chemical Structure and Identification
2-Undecenoic acid is an eleven-carbon unsaturated fatty acid characterized by a double bond between the second and third carbon atoms. The IUPAC name for the most common isomer is (E)-undec-2-enoic acid, indicating a trans configuration of the double bond.
Molecular Structure:
Caption: 2D structure of 2-Undecenoic acid.
Physicochemical Properties
A summary of the key physicochemical properties of 2-Undecenoic acid is presented in the table below. These properties are essential for its handling, formulation, and application in various experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₀O₂ | [1][2][3] |
| Molecular Weight | 184.28 g/mol | [1][2][3] |
| IUPAC Name | (E)-undec-2-enoic acid | [4][5] |
| CAS Number | 4189-02-0, 15790-94-0 (trans-isomer) | [1][2][4] |
| Appearance | Colorless to light orange/yellow clear liquid | [1] |
| Melting Point | 10 - 12 °C | [1] |
| Boiling Point | 295.4 °C at 760 mmHg | [2] |
| Density | 0.910 - 0.929 g/cm³ | [1][2] |
| Refractive Index | 1.460 | [1] |
| Water Solubility | 28.17 mg/L at 25 °C (estimated) | [6] |
| XlogP3-AA | 4.3 (estimated) | [6] |
Spectroscopic Data
The structural identification and purity assessment of 2-Undecenoic acid are typically performed using a combination of spectroscopic techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is characterized by signals corresponding to the vinyl protons of the α,β-unsaturated system, the carboxylic acid proton, and the aliphatic chain protons.
-
¹³C NMR: The carbon NMR spectrum shows distinct peaks for the carboxyl carbon, the two olefinic carbons, and the carbons of the alkyl chain.
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-
Infrared (IR) Spectroscopy: The IR spectrum of 2-Undecenoic acid exhibits characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch, the C=C stretch of the alkene, and the C-H stretches of the aliphatic chain.
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Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) of 2-Undecenoic acid and its derivatives, such as the methyl ester (FAME) or trimethylsilyl (TMS) ester, can be used for its identification. The FAME derivative shows a characteristic ion at m/z 74 due to McLafferty rearrangement, while the TMS derivative exhibits a prominent ion at m/z 73.[7] The molecular ion peak for the underivatized acid is observed at m/z 184.
Experimental Protocols
Synthesis of 10-Undecenoic Acid (a related isomer)
A common laboratory-scale synthesis for a related isomer, 10-undecenoic acid, involves the dehydrobromination of 10,11-dibromohendecanoic acid.[8]
Workflow for Synthesis of 10-Undecynoic Acid (an intermediate)
Caption: Synthesis workflow for 10-undecynoic acid.
Detailed Steps:
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Bromination: 10-Undecenoic acid is dissolved in dry ether and cooled to below 0°C. Bromine is added dropwise with constant stirring until the bromine color persists, yielding 10,11-dibromohendecanoic acid.[8]
-
Dehydrobromination: Sodamide is prepared in liquid ammonia. The ethereal solution of 10,11-dibromohendecanoic acid is then slowly added to the sodamide suspension and stirred for 6 hours. The reaction is quenched by the slow addition of solid ammonium chloride.[8]
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Work-up and Purification: The aqueous solution is acidified with hydrochloric acid and extracted with ether. The combined ethereal extracts are washed, dried, and the solvent is removed. The resulting crude product is purified by fractional distillation followed by crystallization from petroleum ether to yield 10-undecynoic acid.[8]
Purification by Three-Stage Molecular Distillation
For industrial-scale purification to achieve high-purity undecylenic acid (>98.5%), a three-stage molecular distillation process is employed.[9]
Workflow for Molecular Distillation Purification
Caption: Three-stage molecular distillation process.
Procedure:
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First-Stage Thin Film Distillation: The crude undecylenic acid is fed into a thin-film distiller under a vacuum of -0.085 to -0.095 MPa and a temperature of 50-80°C for dehydration and degassing.[9]
-
Second-Stage Molecular Distillation: The output from the first stage is directly fed into a second-stage molecular distiller to remove low boiling point impurities. This stage operates at a vacuum of 100 Pa to -0.1 MPa and a temperature of 50-70°C.[9]
-
Third-Stage Molecular Distillation: The material is then fed into a third-stage molecular distiller at a vacuum of 100 Pa to -0.1 MPa and a temperature of 80-95°C to yield the high-purity undecylenic acid.[9]
Sample Preparation for HPLC Analysis
For the quantitative analysis of undecenoic acid in formulations like antifungal sprays, the following sample preparation protocol can be used.
Protocol:
-
Sonicate samples for 30 minutes in acetonitrile.
-
Filter the solution using a 0.45 µm hydrophobic PTFE filter.
-
Dilute the filtered sample with the mobile phase before injection.
Biological Activity and Mechanism of Action
Undecenoic acid is well-recognized for its potent antifungal properties, particularly against dermatophytes.[1][10] Its mechanism of action is multifaceted, primarily targeting the fungal cell membrane and related metabolic pathways.
The primary modes of action include:
-
Disruption of Cell Membrane Integrity: The unsaturated fatty acid integrates into the lipid bilayer of the fungal cell membrane, leading to destabilization and increased permeability. This results in the leakage of essential intracellular components and ultimately cell death.[1]
-
Inhibition of Ergosterol Synthesis: Undecenoic acid interferes with the biosynthesis of ergosterol, a crucial component of the fungal cell membrane that is analogous to cholesterol in mammalian cells.[1][2][10][11] By inhibiting this pathway, it compromises the structural and functional integrity of the membrane.[1]
-
Induction of Oxidative Stress: It can trigger oxidative stress, leading to the generation of reactive oxygen species (ROS) that cause damage to the cell membrane and cell wall.[2][10]
-
Alteration of Gene Expression: Studies have shown that undecenoic acid can modulate the expression of fungal genes that are critical for virulence and metabolism.[10]
Antifungal Signaling Pathway
Caption: Antifungal mechanism of 2-Undecenoic acid.
Safety and Handling
2-Undecenoic acid is classified as causing skin irritation (H315) and serious eye irritation (H319).[4][5]
-
Handling: Wear protective gloves, clothing, and eye/face protection. Wash hands and any exposed skin thoroughly after handling. Avoid ingestion and inhalation.
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.
-
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.
Conclusion
2-Undecenoic acid is a valuable compound for researchers and professionals in drug development and chemical synthesis. Its well-defined chemical properties, coupled with its potent antifungal activity, make it a subject of continued interest. The experimental protocols outlined in this document provide a practical guide for its synthesis, purification, and analysis, while the elucidation of its mechanism of action offers a basis for the development of new therapeutic agents.
References
- 1. What is the mechanism of Undecenoic Acid? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. trans-2-undecenoic acid [webbook.nist.gov]
- 4. trans-2-undecenoic acid [webbook.nist.gov]
- 5. 2-Undecenoic Acid | C11H20O2 | CID 5282728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. What is Undecenoic Acid used for? [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. CN102417447B - Production method of undecylenic acid - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]
